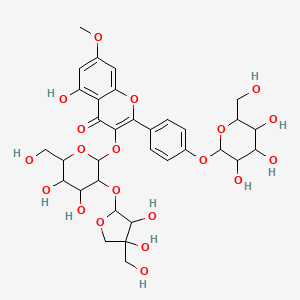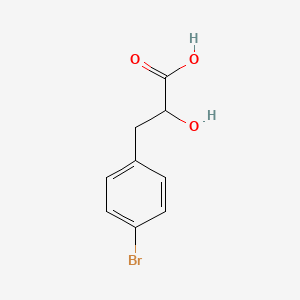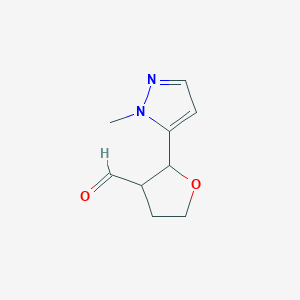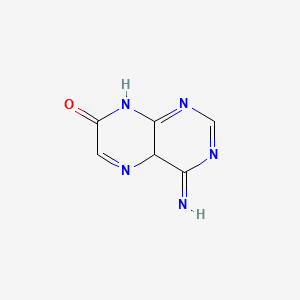
Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4'-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside is a flavonol O-glycoside, a type of flavonoid compound. It is isolated from the seeds of leguminous plants, specifically from Astragali semen . This compound is known for its potential biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside typically involves the glycosylation of rhamnocitrin with appropriate sugar donors under specific reaction conditions. The process may include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources, such as the branches of Rhamnus cathartica. The extraction process includes solvent extraction using solvents like DMSO, pyridine, methanol, and ethanol . The extracted compound is then purified using chromatographic techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the development of natural health products and dietary supplements.
Mécanisme D'action
The mechanism of action of Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside involves its interaction with molecular targets and pathways in the body. It exerts its effects by modulating signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. The compound also targets enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its potential anticancer and cardioprotective effects.
Apigenin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
Rhamnocitrin 3-apiosyl-(1->2)-glucoside-4’-glucoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other flavonoids .
Propriétés
IUPAC Name |
3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-46-14-6-15(37)19-16(7-14)49-26(12-2-4-13(5-3-12)48-30-25(43)23(41)20(38)17(8-34)50-30)27(22(19)40)52-31-28(24(42)21(39)18(9-35)51-31)53-32-29(44)33(45,10-36)11-47-32/h2-7,17-18,20-21,23-25,28-32,34-39,41-45H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXFPUHHUJNTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)

![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)


![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)


![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
